molecular formula C23H27NO3 B3849096 1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B3849096
M. Wt: 365.5 g/mol
InChI Key: HRPGSHSZVAUYET-UHFFFAOYSA-N
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Description

The compound “1’-(2,4,5-trimethoxybenzyl)spiro[indene-1,4’-piperidine]” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The spiro[indene-1,4’-piperidine] part suggests that one of the rings is an indene (a fused benzene and cyclopentene ring) and the other is a piperidine (a six-membered ring with one nitrogen atom). The 1’-(2,4,5-trimethoxybenzyl) part suggests that there is a benzyl group (a benzene ring attached to a methylene group) substituted with methoxy groups at the 2, 4, and 5 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction . The trimethoxybenzyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro[indene-1,4’-piperidine] ring system, with the trimethoxybenzyl group attached. The presence of the oxygen atoms in the methoxy groups and the nitrogen atom in the piperidine ring would likely result in regions of polarity in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The methoxy groups might be susceptible to reactions such as demethylation, while the piperidine ring might undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and piperidine groups might make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses .

Properties

IUPAC Name

1'-[(2,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-25-20-15-22(27-3)21(26-2)14-18(20)16-24-12-10-23(11-13-24)9-8-17-6-4-5-7-19(17)23/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGSHSZVAUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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